ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound characterized by a tricyclic core structure fused with imino and ester functionalities. Its molecular architecture includes a butyl chain at the 7-position and a 4-ethoxybenzoyl group at the 6-position, which significantly influences its physicochemical and binding properties. The compound’s structural elucidation often relies on crystallographic methods such as SHELX programs, which are widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-4-7-15-31-23-20(26(33)30-16-9-8-10-22(30)28-23)17-21(27(34)36-6-3)24(31)29-25(32)18-11-13-19(14-12-18)35-5-2/h8-14,16-17H,4-7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBRSKOECJUXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)OCC)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot synthesis method that combines an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and water, with the product being recrystallized to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of triazatricyclo derivatives with variations in alkyl/aryl substituents and benzoyl modifications. Below is a detailed comparison with structurally analogous compounds:
Structural Variations
Key structural differences arise from substituent groups at the 6- and 7-positions:
- Target compound : 7-butyl, 6-(4-ethoxybenzoyl).
- Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-... (MW: 474.5 g/mol): Features a 3-methoxypropyl chain and 3-methylbenzoyl group .
- Ethyl 7-cyclohexyl-6-(4-methoxybenzoyl)imino-2-oxo-... (MW: 500.5 g/mol): Substituted with a cyclohexyl group and 4-methoxybenzoyl .
- Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-... (MW: 492.5 g/mol): Contains a benzyl group and 2-methylbenzoyl .
- Ethyl 6-benzoylimino-7-butyl-2-oxo-... (MW: ~460 g/mol): Lacks the ethoxy group, substituting 6-benzoyl instead of 4-ethoxybenzoyl .
Physicochemical Properties
Notes:
- The 4-ethoxybenzoyl group in the target compound increases lipophilicity (higher XLogP3) compared to 3-methylbenzoyl derivatives .
Hydrogen Bonding and Solubility
All compounds share a hydrogen bond acceptor count of 6, primarily from the imino, carbonyl, and ester groups. However, the 4-ethoxybenzoyl group in the target compound may participate in unique intermolecular interactions, such as CH-π or lone pair-π interactions, due to its electron-donating ethoxy moiety. This contrasts with the 4-methoxybenzoyl derivative , where methoxy’s smaller size could reduce steric hindrance in crystal packing .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique nitrogen-containing ring structures. Its IUPAC name indicates the presence of multiple functional groups that may influence its biological activity.
Molecular Formula
- C : 25
- H : 30
- N : 5
- O : 3
Structural Features
The structural complexity includes:
- A triazatricyclo core
- An ethoxybenzoyl moiety
- A butyl side chain
Antitumor Properties
Research has indicated that compounds similar to ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo have significant antitumor properties. For instance, derivatives of triazatricyclo compounds have shown promising results against various cancer cell lines.
Case Studies
- MTT Assay Results : In vitro studies using the MTT assay demonstrated that derivatives exhibited cytotoxic effects on HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines. The potency of these compounds was found to be higher than standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The antitumor activity is hypothesized to be due to the inhibition of key cellular pathways involved in cancer cell proliferation and survival. This includes interference with DNA repair mechanisms and apoptosis pathways.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways that are crucial for cancer cell survival. This mechanism is commonly observed in other triazatricyclo compounds where enzyme inhibition leads to reduced tumor growth.
Antimicrobial Activity
Preliminary studies suggest that similar compounds have shown antimicrobial properties against various bacterial strains. This could indicate a broader spectrum of biological activity for ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against HepG2 and MCF7 | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Antimicrobial | Activity against bacterial strains |
Pharmacodynamics
The pharmacological profile of the compound suggests it may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. Further studies are needed to elucidate these interactions fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
